![molecular formula C20H15ClN4O3S3 B2805888 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1040653-18-6](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O3S3 and its molecular weight is 491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
One significant area of study is the synthesis of novel derivatives containing the thiazolo[4,5-d]pyrimidine moiety and their evaluation for antitumor activity. For example, research by Hafez and El-Gazzar (2017) focused on synthesizing a series of compounds with variations of the thiazolo[4,5-d]pyrimidine structure. Their work demonstrated that these compounds exhibited potent anticancer activity against various human cancer cell lines, suggesting the potential of such derivatives in cancer treatment. This highlights the compound's role in the development of new antitumor agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-Inflammatory Applications
Research on derivatives of the compound has also shown promising antimicrobial and anti-inflammatory properties. A study by Abu‐Hashem et al. (2020) synthesized novel derivatives and tested them as cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory activities. This research indicates the compound's derivatives could serve as a foundation for developing new anti-inflammatory and analgesic agents, showcasing the versatility of the thiazolo[4,5-d]pyrimidine scaffold in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Synthesis of Antimicrobial Agents
Further, El Azab and Abdel-Hafez (2015) explored the microwave-assisted synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents. Their findings underscore the potential of such compounds in creating new antimicrobials, suggesting another area of application for derivatives of the compound (El Azab & Abdel-Hafez, 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and methoxyphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-amino-4-chlorophenol", "2-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "N,N-dimethylformamide", "acetyl chloride", "N-(2-methoxyphenyl)acetamide" ], "Reaction": [ "Synthesis of the thiazole ring: 2-amino-4-chlorophenol is reacted with ethyl acetoacetate and sodium ethoxide to form 4-chloro-2-(ethoxycarbonyl)phenylhydrazine. This is then reacted with thiourea in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.", "Addition of the chlorophenyl group: The thiazole ring is reacted with 2-bromo-4-chlorobenzaldehyde in the presence of potassium carbonate to form 2-(3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid.", "Addition of the methoxyphenyl group: The above compound is then reacted with 2-methoxybenzaldehyde in the presence of acetic anhydride and N,N-dimethylformamide to form 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide." ] } | |
CAS No. |
1040653-18-6 |
Molecular Formula |
C20H15ClN4O3S3 |
Molecular Weight |
491 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-5-3-2-4-13(14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-8-6-11(21)7-9-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
SCGOZFUIHYCDPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


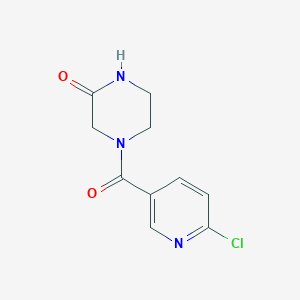
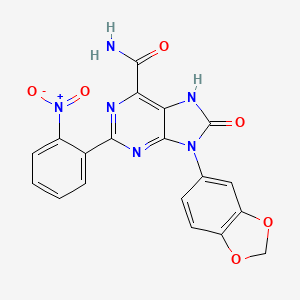
![(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2805807.png)
![4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2805808.png)
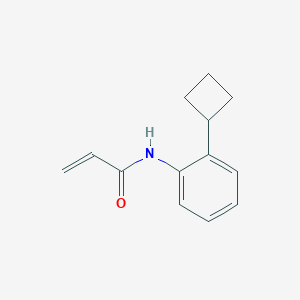
![4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2805813.png)
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2805814.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)
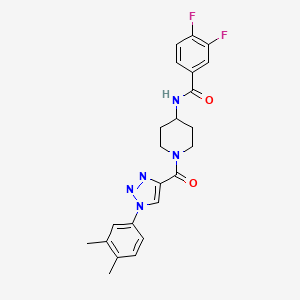


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2805824.png)
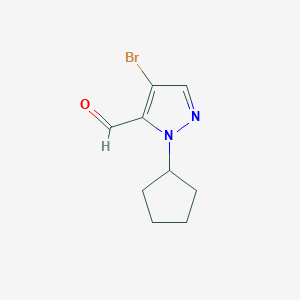
![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)
